molecular formula C13H18BrFN2O3 B15090250 [2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester

[2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B15090250
M. Wt: 349.20 g/mol
InChI Key: OXVFHNPBLWAQBB-UHFFFAOYSA-N
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Description

[2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a unique combination of functional groups, including an amino group, a bromo group, and a fluoro group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common approach is to start with 2-fluoroaniline, which undergoes bromination to introduce the bromo group. This is followed by a reaction with 4-amino-phenol to form the phenoxy linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include derivatives with different halogens or other nucleophiles.

    Oxidation: Products include nitro derivatives.

    Reduction: Products include secondary amines.

Scientific Research Applications

[2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of amino, bromo, and fluoro groups in [2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester, along with the phenoxy linkage and the carbamic acid tert-butyl ester group, makes it unique. This unique structure imparts distinctive chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C13H18BrFN2O3

Molecular Weight

349.20 g/mol

IUPAC Name

tert-butyl N-[2-(4-amino-2-bromo-6-fluorophenoxy)ethyl]carbamate

InChI

InChI=1S/C13H18BrFN2O3/c1-13(2,3)20-12(18)17-4-5-19-11-9(14)6-8(16)7-10(11)15/h6-7H,4-5,16H2,1-3H3,(H,17,18)

InChI Key

OXVFHNPBLWAQBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1Br)N)F

Origin of Product

United States

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